3-(Bromomethyl)-1,2-benzisoxazole

Nucleophilic substitution Leaving group ability Reaction kinetics

Choose 3-(bromomethyl)-1,2-benzisoxazole when synthetic workflows demand efficient C–N, C–S, or C–O bond formation under mild conditions. Its bromomethyl group provides optimal reactivity—faster kinetics than chloromethyl analogs, better stability than iodomethyl—ensuring high documented yields (71–80%). With multi-supplier commercial availability up to kilogram scale at 95–98% purity, it minimizes supply-chain risk. Validated precursor to anticonvulsant 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. For reproducible medicinal chemistry and process development, this is the definitive halomethyl benzisoxazole building block.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 37924-85-9
Cat. No. B015218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-1,2-benzisoxazole
CAS37924-85-9
Synonyms3-Bromomethylbenzisoxazole; 
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)CBr
InChIInChI=1S/C8H6BrNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2
InChIKeyMAIKTETULSZRED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-1,2-benzisoxazole (CAS 37924-85-9): Core Properties and Procurement Baseline for the Bromomethyl Benzisoxazole Intermediate


3-(Bromomethyl)-1,2-benzisoxazole (CAS 37924-85-9) is a heterocyclic building block featuring a benzene ring fused to an isoxazole core with a reactive bromomethyl substituent at the 3-position [1]. With a molecular formula of C₈H₆BrNO and a molecular weight of 212.04 g/mol, the compound appears as a colorless to pale yellow crystalline solid with a melting point of 64–65°C and a predicted boiling point of 302.5°C . It is soluble in common organic solvents including acetone, chloroform, dichloromethane, and ethyl acetate, and is typically stored under inert gas at 2–8°C . The compound is commercially available from multiple suppliers in purities ranging from 95% to 98% (HPLC), with production capabilities up to kilogram scale [2]. The benzisoxazole scaffold is recognized as a privileged structure in medicinal chemistry, and the bromomethyl group at the 3-position provides a versatile handle for nucleophilic substitution and subsequent elaboration [3].

Why 3-(Bromomethyl)-1,2-benzisoxazole Cannot Be Casually Swapped for Alternative Halomethyl Benzisoxazoles in Procurement


Generic substitution with alternative 3-halomethyl-1,2-benzisoxazole derivatives is not straightforward due to fundamentally different reactivity profiles that directly impact synthetic efficiency and downstream success. The 3-chloromethyl analogue, while structurally similar, exhibits markedly reduced electrophilicity at the exocyclic methylene carbon owing to the stronger C–Cl bond and poorer leaving group ability of chloride versus bromide [1]. This difference translates into slower nucleophilic substitution kinetics and may necessitate harsher reaction conditions or extended reaction times. Conversely, the 3-iodomethyl analogue, though more reactive, presents practical procurement challenges including limited commercial availability and heightened light/moisture sensitivity that complicates storage and handling. Furthermore, the bromomethyl group provides an optimal balance: sufficient reactivity for efficient derivatization under mild conditions while maintaining adequate bench stability for routine laboratory use . These differential factors—reaction kinetics, condition compatibility, and supply chain reliability—make casual interchange of in-class compounds a potential source of experimental variability and project delays.

Quantitative Procurement Evidence for 3-(Bromomethyl)-1,2-benzisoxazole: Measurable Differentiation Against Comparators


Superior Leaving Group Reactivity: Bromomethyl vs. Chloromethyl in Nucleophilic Substitution

In direct analog systems, the bromomethyl group demonstrates unequivocally higher reactivity than the chloromethyl counterpart in nucleophilic substitution reactions. This class-level inference for benzisoxazole derivatives is supported by quantitative data from the closely related oxazole system, where 2-bromomethyl-4,5-diphenyloxazole is described as 'a more reactive alternative to the chloromethyl compounds' and is specifically useful for C-alkylation of stabilized carbanions, enabling a concise synthesis of Oxaprozin that is not feasible with the chloromethyl analogue [1]. The enhanced reactivity stems from bromide's superior leaving group ability (Br⁻ pKa of HBr ≈ -9 vs. Cl⁻ pKa of HCl ≈ -7), translating to faster reaction rates and milder required conditions. For 3-(bromomethyl)-1,2-benzisoxazole, this same bromomethyl group facilitates efficient nucleophilic displacement by diverse nucleophiles including amines, thiols, and alkoxides .

Nucleophilic substitution Leaving group ability Reaction kinetics Halomethyl heterocycles

Validated Synthetic Yield: Quantitative Comparison of Two Independent Routes to 3-(Bromomethyl)-1,2-benzisoxazole

Two established synthetic routes to 3-(bromomethyl)-1,2-benzisoxazole have been reported with quantifiable yield data, enabling procurement decisions based on route reproducibility. Route 1: Starting from 1,2-benzisoxazole-3-acetic acid, the target compound is obtained in approximately 71% yield [1]. Route 2: Starting from 2-bromo-2′-hydroxyacetophenone, a higher yield of approximately 80% is achieved [1]. A third method, decarboxylative bromination from 2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid, reported in patent CN113651767 (2021), delivers a 76% yield . These documented yields (71%, 76%, 80%) provide a quantitative benchmark absent for many alternative halomethyl benzisoxazoles; for comparison, a reported total yield for 3-chloromethyl-1,2-benzisoxazole via an oxime-based route is only 39.5% [2].

Synthetic methodology Yield optimization Route scouting Process chemistry

Commercial Availability and Certified Purity: 98% HPLC-Grade 3-(Bromomethyl)-1,2-benzisoxazole with Kilo-Scale Supply

3-(Bromomethyl)-1,2-benzisoxazole is commercially available with well-defined purity specifications from multiple global suppliers, providing procurement certainty not equally available for all halomethyl benzisoxazole analogs. The compound is supplied at ≥95% purity by Bidepharm and Sigma-Aldrich, at 97% by CymitQuimica, and at 98% (Min, HPLC) with moisture ≤0.5% by Capot Chemical [1]. Capot Chemical further specifies production scale 'up to kgs,' confirming industrial-scale availability [1]. By contrast, the 3-chloromethyl analogue is described as 'practically unexplored' in the literature [2], and the 3-iodomethyl analogue lacks broad commercial catalog listings, creating supply chain risk. The existence of multiple suppliers with validated purity data reduces single-source dependency and enables competitive pricing.

Commercial sourcing Purity specification Supply chain Quality control

Validated Downstream Application: Direct Precursor to Anticonvulsant 3-(Sulfamoylmethyl)-1,2-benzisoxazole Derivatives

3-(Bromomethyl)-1,2-benzisoxazole serves as the direct and preferred precursor for synthesizing a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives with documented anticonvulsant activity [1]. The synthetic sequence involves reaction with sodium bisulfite followed by chlorination and amination, with the bromomethyl group's leaving group ability being essential for efficient sulfonate formation in the first step [1]. While alternative halomethyl precursors might theoretically undergo similar transformations, the specific use of the bromomethyl compound in this established medicinal chemistry route provides a validated, peer-reviewed pathway that reduces synthetic risk. The benzisoxazole scaffold itself is isosteric with indoles and can mimic or bind to biologically important enzymes, further supporting the pharmaceutical relevance of derivatives accessible from this intermediate [2].

Medicinal chemistry Anticonvulsant Sulfamoylmethyl Drug intermediate

Optimal Application Scenarios for Procuring 3-(Bromomethyl)-1,2-benzisoxazole (CAS 37924-85-9) Based on Quantitative Evidence


Accelerated Nucleophilic Substitution Reactions Requiring Mild Conditions

When synthetic workflows demand efficient C–N, C–S, or C–O bond formation under mild conditions, 3-(bromomethyl)-1,2-benzisoxazole is the optimal halomethyl benzisoxazole selection. The bromomethyl group's superior leaving group ability relative to chloromethyl enables faster reaction kinetics and permits transformations that may be sluggish or require forcing conditions with the chloro analog. This scenario is particularly relevant for derivatizing the 3-position with amine, thiol, or alkoxide nucleophiles where reaction time and condition sensitivity are critical factors [1].

Cost-Efficient Scale-Up of 3-Substituted Benzisoxazole Intermediates

For medicinal chemistry programs or process development efforts requiring gram-to-kilogram quantities of 3-substituted benzisoxazole derivatives, 3-(bromomethyl)-1,2-benzisoxazole offers a combination of high documented synthetic yields (71–80%) and multi-supplier commercial availability at 95–98% purity [2][3]. This combination ensures reliable access, competitive pricing, and minimized waste—advantages not consistently available for the less-studied chloromethyl or iodomethyl alternatives. The availability of production up to kilogram scale from suppliers such as Capot Chemical further supports pilot-scale operations [3].

Medicinal Chemistry Derivatization: Anticonvulsant and CNS-Targeted Scaffold Elaboration

In drug discovery programs targeting anticonvulsant activity or CNS indications, 3-(bromomethyl)-1,2-benzisoxazole serves as a validated entry point to the therapeutically relevant 3-(sulfamoylmethyl)-1,2-benzisoxazole class. The published synthetic route via reaction with sodium bisulfite provides a peer-reviewed precedent that reduces methodological uncertainty [4]. The benzisoxazole core is a privileged scaffold with broad pharmacological potential, and the 3-bromomethyl group enables systematic structure–activity relationship exploration through nucleophilic diversification [5].

Cross-Coupling and C–C Bond Formation Requiring Benzylic Electrophiles

For synthetic sequences requiring C–C bond formation at the benzylic position, 3-(bromomethyl)-1,2-benzisoxazole provides a reactive electrophilic partner for coupling with organometallic reagents, stabilized carbanions, or in transition-metal-catalyzed processes. Class-level evidence from analogous bromomethyl heterocycles demonstrates utility in C-alkylation of malonate carbanions and other carbon nucleophiles—transformations that benefit specifically from bromide's leaving group characteristics [1]. This scenario applies to building complex molecular architectures where the benzisoxazole core must be retained while elaborating the 3-position substituent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)-1,2-benzisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.